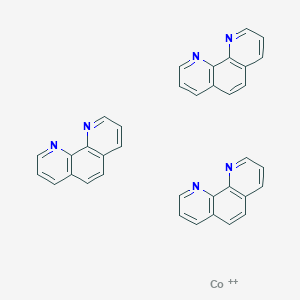
Triphenanthrolinecobalt(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenanthrolinecobalt(III), also known as [Co(phen)3]2+, is a coordination complex that has gained significant attention in the scientific community due to its diverse applications in various fields. This complex is formed by the coordination of three phenanthroline ligands with a central cobalt ion, resulting in a stable octahedral structure.
Applications De Recherche Scientifique
Triphenanthrolinecobalt(III) has been extensively studied for its diverse applications in various fields of science. In the field of analytical chemistry, it is used as a reagent for the determination of metal ions in solution. The complex has been shown to selectively bind with transition metal ions, such as Fe(II), Cu(II), and Ni(II), and form stable complexes that can be easily detected by spectroscopic techniques.
In the field of medicinal chemistry, Triphenanthrolinecobalt(III) has been studied for its potential as an anticancer agent. The complex has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of the complex involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of Triphenanthrolinecobalt(III) involves the coordination of the complex with biomolecules, such as DNA and proteins. The complex has been shown to bind with DNA and induce conformational changes that can lead to DNA damage. The complex can also bind with proteins and inhibit their enzymatic activity, leading to cell death.
Effets Biochimiques Et Physiologiques
Triphenanthrolinecobalt(III) has been shown to have various biochemical and physiological effects. In vitro studies have shown that the complex can induce oxidative stress and DNA damage in cells. The complex has also been shown to inhibit the activity of various enzymes, such as topoisomerase and ribonucleotide reductase, which are essential for cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
Triphenanthrolinecobalt(III) has several advantages for lab experiments. The complex is stable and can be easily synthesized in large quantities. It has a high affinity for metal ions and biomolecules, making it an ideal reagent for various analytical and biological applications. However, the complex has some limitations, such as its potential toxicity to cells and the need for careful handling due to its oxidizing properties.
Orientations Futures
Triphenanthrolinecobalt(III) has several potential future directions for research. In the field of medicinal chemistry, the complex can be further studied for its potential as an anticancer agent. The mechanism of action of the complex can be further elucidated to develop more effective and selective anticancer drugs. In the field of analytical chemistry, the complex can be further studied for its potential as a reagent for metal ion detection in complex matrices. The complex can also be studied for its potential as a catalyst for various organic reactions.
Conclusion:
In conclusion, Triphenanthrolinecobalt(III) is a versatile coordination complex that has diverse applications in various fields of science. The complex can be easily synthesized and has a high affinity for metal ions and biomolecules. The complex has potential as an anticancer agent and as a reagent for metal ion detection. Further research is needed to fully understand the mechanism of action of the complex and to develop more effective and selective drugs and reagents.
Méthodes De Synthèse
The synthesis of Triphenanthrolinecobalt(III) involves the reaction of cobalt(II) chloride with phenanthroline in the presence of a strong oxidizing agent. The reaction is carried out in an aqueous medium and requires careful control of pH and temperature to obtain a pure product. The yield of the complex is typically around 70-80%, and the purity can be confirmed by various spectroscopic techniques, such as UV-Vis, IR, and NMR.
Propriétés
Numéro CAS |
16788-34-4 |
|---|---|
Nom du produit |
Triphenanthrolinecobalt(III) |
Formule moléculaire |
C36H24CoN6+2 |
Poids moléculaire |
599.5 g/mol |
Nom IUPAC |
cobalt(2+);1,10-phenanthroline |
InChI |
InChI=1S/3C12H8N2.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2 |
Clé InChI |
IKTXDYFWUWAEBH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |
Autres numéros CAS |
16788-34-4 |
Synonymes |
(Co(phen)3)(3) cobalt(III) phenanthroline triphenanthrolinecobalt(III) triphenanthrolinecobalt(III) diacetate tris(1,10-phenanthroline)cobalt(III) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
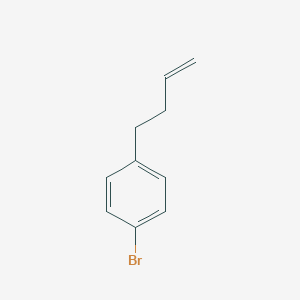
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
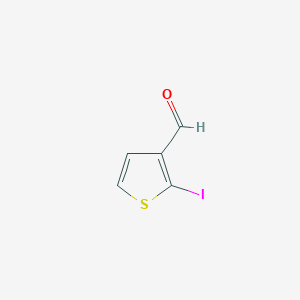
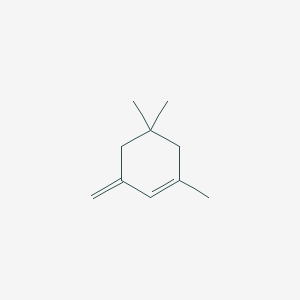
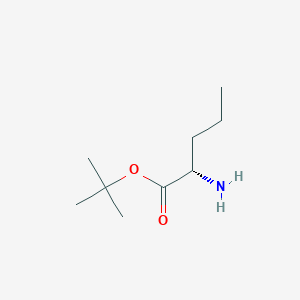
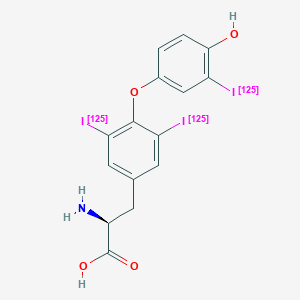
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
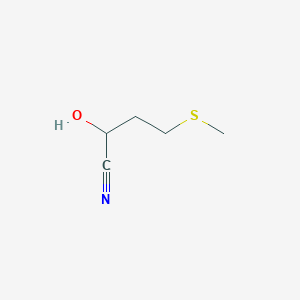
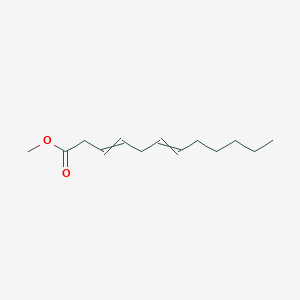
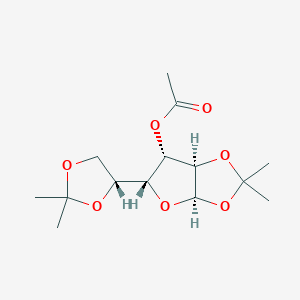
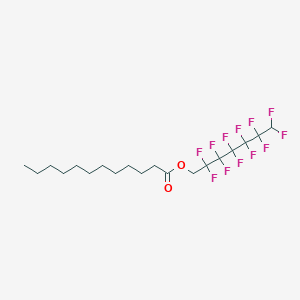
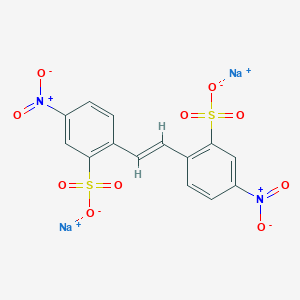
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)